4-fluoro-N-[(2Z)-4-(4-fluorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
(2Z)-N,4-BIS(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,4-BIS(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorophenyl and phenylethyl groups. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or an acid catalyst.
Introduction of Fluorophenyl Groups: This step may involve the use of fluorinated aromatic compounds and suitable coupling reagents.
Addition of Phenylethyl Groups: This can be done through alkylation reactions using phenylethyl halides or similar compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,4-BIS(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-N,4-BIS(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and phenylethyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF)
- 2-Fluoro-N-(2-fluorophenyl)benzamide
- 3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide
Uniqueness
(2Z)-N,4-BIS(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE stands out due to its unique combination of fluorophenyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H18F2N2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N,4-bis(4-fluorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H18F2N2S/c24-19-8-6-18(7-9-19)22-16-28-23(26-21-12-10-20(25)11-13-21)27(22)15-14-17-4-2-1-3-5-17/h1-13,16H,14-15H2 |
InChI Key |
JXJRHJNPWFROBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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